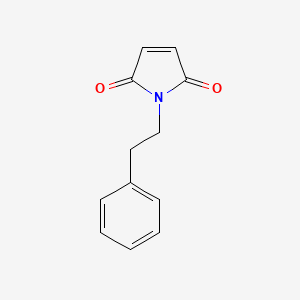

Maleimide, N-phenethyl-

Descripción

Significance in Contemporary Organic Synthesis and Materials Science

In organic synthesis, N-Phenethylmaleimide serves as a valuable building block. The reactive double bond within its maleimide (B117702) ring is susceptible to various addition reactions, most notably Michael additions and Diels-Alder cycloadditions. This reactivity allows for the construction of more complex molecular architectures. For instance, N-substituted maleimides are used to create precursors for Diels-Alder reactions, a powerful tool in organic synthesis for forming cyclic compounds. researchgate.netgctlc.org

In the field of materials science, N-Phenethylmaleimide is utilized in polymer chemistry. The incorporation of N-alkylmaleimides, such as N-phenethylmaleimide, into polymer structures can enhance certain properties of the resulting materials. Maleimide-functionalized compounds are known to improve the thermal stability and cross-linking efficiency of polymers. wikipedia.org Research has shown that N-substituted maleimides are indispensable tools for creating functional materials. rsc.org Their integration into polymer backbones is a key strategy for developing advanced materials with tailored characteristics, including thermoresponsive polymers that change their properties in response to temperature.

Overview of the Maleimide Class of Compounds in Advanced Applications

The maleimide functional group is exceptionally versatile, enabling its use across a wide spectrum of advanced applications, from high-performance polymers to sophisticated biomedical technologies. nih.govtandfonline.com The reactivity of the maleimide double bond is central to its utility; it readily participates in reactions like homo- and copolymerizations, Diels-Alder and photocycloadditions, and Michael additions. nih.gov

One of the most significant areas of application for maleimides is in bioconjugation. researchgate.net The highly selective reaction of maleimides with thiol groups (found in cysteine residues of proteins) under physiological conditions (pH 6.5-7.5) allows for the precise labeling and modification of biomolecules. axispharm.comacs.org This thiol-maleimide reaction is a cornerstone for creating antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody to target cancer cells specifically. axispharm.comacs.org

In materials science, maleimides are crucial for developing high-performance macromolecular systems. researchgate.netspecificpolymers.com Bismaleimides, which contain two maleimide groups, are used as crosslinking agents to create thermoset polymers that can withstand high temperatures, making them suitable for aerospace applications. wikipedia.orgresearchgate.net Furthermore, the reversible nature of the Diels-Alder reaction between maleimides and furan (B31954) dienes is exploited to create self-healing polymers. specificpolymers.com These materials contain thermoreversible bonds that can break and reform, allowing the material to repair itself upon damage. specificpolymers.com Maleimides are also used in the development of UV-curable coatings and hydrogels for regenerative medicine. nih.govspecificpolymers.com

Table 2: Advanced Applications of the Maleimide Class

| Application Area | Description | Key Reactions |

|---|---|---|

| Bioconjugation | Site-specific modification of proteins, peptides, and other biomolecules for creating antibody-drug conjugates (ADCs), protein labeling, and diagnostics. rsc.orgaxispharm.comacs.org | Thiol-Michael Addition axispharm.com |

| High-Performance Polymers | Creation of thermosetting resins and composites with high thermal stability for industries like aerospace. wikipedia.orgresearchgate.net | Free-Radical Polymerization researchgate.net |

| Self-Healing Materials | Development of smart polymers that can autonomously repair damage, extending material lifetime. specificpolymers.com | Reversible Diels-Alder specificpolymers.com |

| Advanced Coatings | Formulation of UV-curable coatings that are solvent-free and cure rapidly at ambient temperatures. specificpolymers.com | Photopolymerization specificpolymers.com |

| Hydrogels | Synthesis of cross-linked polymer networks for applications in regenerative medicine and drug delivery. nih.gov | Copolymerization, Michael Addition nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| N-Phenethylmaleimide |

| Maleimide |

| Maleic anhydride (B1165640) |

| Phenethylamine (B48288) |

| Furan |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-phenylethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-6-7-12(15)13(11)9-8-10-4-2-1-3-5-10/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGBGLKCFQULNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287848 | |

| Record name | Maleimide, N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6943-90-4 | |

| Record name | Maleimide, N-phenethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-phenethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenethylmaleimide and Its Derivatives

Established Synthetic Routes to N-Substituted Maleimides

Several well-established methods are employed for the synthesis of N-substituted maleimides, each with its own set of advantages and applications.

Two-Step Synthesis from Maleic Anhydride (B1165640) and Amines

The most classical and widely used method for synthesizing N-substituted maleimides, including N-phenethylmaleimide, is a two-step process. ucl.ac.be This process begins with the reaction of maleic anhydride with a primary amine, such as phenethylamine (B48288), to form the corresponding N-substituted maleamic acid. ucl.ac.besrce.hr This intermediate is then subjected to cyclodehydration to yield the final N-substituted maleimide (B117702). ucl.ac.be

The initial acylation reaction is typically carried out in a suitable solvent like diethyl ether or chloroform (B151607) at room temperature. ucl.ac.besrce.hr The resulting maleamic acid often precipitates out of the solution and can be isolated. ucl.ac.be The subsequent cyclodehydration step is commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, typically sodium acetate (B1210297) or a tertiary amine like triethylamine (B128534). ucl.ac.besrce.hr The use of triethylamine is often preferred as it can suppress the formation of resinous byproducts.

| Step | Reactants | Conditions | Product |

| 1. Acylation | Maleic Anhydride, Phenethylamine | Anhydrous conditions, suitable solvent (e.g., diethyl ether) | N-phenethylmaleamic acid |

| 2. Cyclodehydration | N-phenethylmaleamic acid | Acetic anhydride, Triethylamine or Sodium Acetate, Heat | N-Phenethylmaleimide |

This two-step synthesis is a versatile and reliable method for producing a wide range of N-substituted maleimides. ucl.ac.betandfonline.comfigshare.comresearchgate.net

Diels-Alder Based Strategies for Maleimide Precursors

The Diels-Alder reaction provides a strategic approach to protect the reactive double bond of the maleimide ring during synthesis or subsequent polymerization reactions. researchgate.net This is particularly useful when synthesizing polymers with pendant maleimide groups. researchgate.net The strategy involves the [4+2] cycloaddition of a diene, commonly furan (B31954), with maleimide or its derivatives. researchgate.netresearchgate.net This reaction forms a thermally reversible adduct, effectively masking the maleimide's reactivity. researchgate.net

The protection can be reversed through a retro-Diels-Alder reaction, typically by heating, to regenerate the reactive maleimide functionality when needed. researchgate.net This "protecting group" strategy is valuable for preventing unwanted side reactions of the maleimide double bond during other synthetic transformations. researchgate.netmostwiedzy.pl For instance, a furan-protected maleimide monomer can be polymerized, and the maleimide groups can then be unmasked in the resulting polymer. researchgate.net The Diels-Alder reaction itself is known for its high efficiency and atom economy, often proceeding under mild, solvent-free conditions. researchgate.netprimescholars.com

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of N-substituted maleimides. nih.govrsc.orgresearchgate.net This technique significantly reduces reaction times, often from hours to minutes, compared to conventional heating methods.

In the context of the two-step synthesis, microwave irradiation can be effectively applied to the cyclodehydration step. For example, irradiating N-phenethylmaleamic acid with acetic anhydride at 100 W for just 10 minutes can achieve a 90% conversion to N-phenethylmaleimide. Microwave-assisted methods have also been developed for one-pot syntheses, where maleic anhydride and an amine are reacted together under microwave irradiation to directly afford the N-substituted maleimide in excellent yields. rsc.org This approach offers a more energy-efficient and environmentally friendly alternative to traditional synthetic protocols. researchgate.netcolab.ws

Solventless Synthesis Approaches

In line with the principles of green chemistry, solventless or solid-phase synthesis methods have been developed for the preparation of N-substituted maleimides. primescholars.comresearchgate.net These methods aim to reduce or eliminate the use of hazardous organic solvents, thereby minimizing waste and environmental impact. figshare.comgctlc.org

One such approach involves the grinding of maleic anhydride and a substituted amine together at room temperature in a mortar and pestle. primescholars.comresearchgate.net This solid-phase reaction can efficiently produce the intermediate maleanilic acid. researchgate.net Subsequent cyclization can also be carried out under solvent-free conditions, for example, by grinding the maleanilic acid with a dehydrating agent like dicyclohexylcarbodiimide. tandfonline.com These solventless techniques are simple, economical, and often result in high yields of the desired product. researchgate.net

Advanced Synthetic Approaches for N-Phenethylmaleimide Stereoisomers

The synthesis of specific stereoisomers of N-phenethylmaleimide introduces additional complexity, requiring specialized techniques to control the three-dimensional arrangement of atoms in the molecule.

Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis aims to produce a single enantiomer or a significant excess of one enantiomer of a chiral molecule. slideshare.netlibretexts.orgegyankosh.ac.in This is crucial in many biological applications where only one enantiomer may exhibit the desired activity. Chiral induction is the process by which a chiral element within the substrate, reagent, or catalyst influences the stereochemical outcome of a reaction. rsc.orgmdpi.comnih.gov

For N-substituted maleimides, chirality can be introduced through the N-substituent. If a chiral amine is used in the synthesis, the resulting maleimide will be chiral. mdpi.com For instance, the reaction of maleic anhydride with a chiral amine, followed by dehydration, can yield an optically active N-substituted maleimide. mdpi.com However, care must be taken as the reaction conditions, particularly high temperatures, could potentially lead to racemization at the chiral center. mdpi.com

The development of methods for the asymmetric synthesis of N-stereogenic molecules, where the nitrogen atom itself is a stereocenter, represents a more advanced challenge. rsc.org Techniques such as double aza-Michael additions have been explored to create N-stereogenic compounds with high enantiomeric purity. rsc.org While specific examples for N-phenethylmaleimide are not extensively detailed in the provided context, the general principles of asymmetric synthesis, including the use of chiral auxiliaries, chiral catalysts, and controlling reaction conditions to favor the formation of one diastereomeric transition state over another, are applicable. libretexts.orgresearchgate.netprinceton.edu

Preparation of Enantiomerically Pure N-Phenethylmaleimide

The synthesis of enantiomerically pure N-substituted maleimides is a critical area of research, often leveraging the availability of chiral starting materials. mdpi.comarkat-usa.org While most common methods involve the reaction of a primary amine with maleic anhydride followed by dehydration, this pathway is limited to amines that can withstand the typically acidic dehydration conditions. mdpi.comarkat-usa.org For N-phenethylmaleimide, an enantiomerically pure product can be achieved by employing a chiral precursor, specifically (R)- or (S)-α-phenylethylamine, which is commercially available. nih.gov

The synthesis strategy constitutes a two-step process:

Formation of the Maleamic Acid Intermediate : The reaction between an enantiomerically pure phenethylamine and maleic anhydride yields the corresponding N-phenethylmaleamic acid. This step is typically a straightforward nucleophilic acyl substitution. researchgate.net

Cyclodehydration : The subsequent ring closure of the maleamic acid to form the imide ring is the critical step. This is often achieved by heating with a dehydrating agent such as acetic anhydride.

Alternative routes for preparing chiral maleimides have been developed to circumvent harsh conditions. One such method uses the exo-Diels-Alder adduct of furan and maleic anhydride as a stable precursor. This adduct reacts with amino acid hydrochlorides in the presence of a base like triethylamine (Et3N), releasing furan to yield the desired chiral N-substituted maleimide in moderate to good yields. mdpi.com This approach could be adapted using enantiopure phenethylamine hydrochloride. Furthermore, asymmetric polymerizations of N-substituted maleimides bearing chiral auxiliaries, such as L-leucine ester derivatives, have been explored to produce optically active polymers, highlighting the importance of chirality in this class of compounds. scispace.com

Functionalization Strategies during Synthesis

The functionalization of the N-phenethylmaleimide structure, either on the phenyl ring or the maleimide core, is crucial for tuning its chemical and physical properties.

Incorporation of Electron-Withdrawing Groups

The introduction of electron-withdrawing groups (EWGs) onto the N-aryl substituent significantly impacts the electrophilic character of the maleimide double bond and the stability of its subsequent conjugates. nih.govprolynxinc.com Synthetically, N-arylmaleimides bearing EWGs are typically prepared via the standard condensation of a substituted aniline (B41778) with maleic anhydride. researchgate.net For instance, the synthesis of an N-phenethylmaleimide derivative with a nitro group (e.g., N-(4-nitrophenethyl)maleimide) would involve the reaction of 4-nitrophenethylamine with maleic anhydride.

However, the presence of strong EWGs can influence reaction outcomes in subsequent transformations. In studies of photochemical cycloadditions, N-aryl maleimides with a 4-NO2 group or multiple -CF3 groups failed to yield the desired products, suggesting that strong deactivation of the aromatic ring can hinder certain reactions. acs.org Similarly, in radical-mediated cyclizations of N-arylacrylamides, substrates with potent EWGs like nitro groups sometimes result in no product formation, indicating that the electron density of the aromatic moiety is a critical factor. beilstein-journals.org These findings suggest that while the synthesis of EWG-substituted N-phenethylmaleimides is feasible, the choice of the EWG must be considered in the context of any planned subsequent chemical modifications.

Introduction of Diverse Substituents (e.g., Alkyl, Halogen, Hydroxy, Alkoxy)

A wide array of substituents can be introduced onto the phenyl ring of N-substituted maleimides to modulate their properties. A systematic study on N-phenylmaleimide derivatives demonstrated the synthetic accessibility and impact of various functional groups. ucl.ac.be These syntheses generally follow the two-step condensation-cyclization pathway.

Alkyl Substituents : A series of N-(alkylphenyl)maleimides were synthesized to study the effect of alkyl chain length and position. The inhibitory activity of these compounds against monoglyceride lipase (B570770) (MGL) was found to be sensitive to these structural changes. For example, lengthening the alkyl chain from a methyl to a heptyl group at the para-position of the phenyl ring led to a significant increase in potency. ucl.ac.be

Hydroxy and Alkoxy Substituents : Hydrophilic groups have also been incorporated. The synthesis of N-(4-hydroxyphenyl)maleimide and various alkoxy-substituted analogues was achieved. These compounds maintained high selectivity for MGL over fatty acid amide hydrolase (FAAH). ucl.ac.be

Halogen Substituents : Twelve different N-(halogenophenyl)maleimide derivatives were synthesized, varying the type of halogen (F, Cl, Br, I) and its position on the phenyl ring. The results indicated that inhibitory potency was not significantly influenced by the size of the halogen atom. ucl.ac.be

The following table summarizes the research findings for various substituted N-phenylmaleimides, which serves as a model for the potential functionalization of N-phenethylmaleimide. ucl.ac.be

Mechanistic Investigations of Maleimide Scaffold Formation

Understanding the mechanisms underlying the formation of the maleimide ring is essential for optimizing synthetic protocols and designing new reaction pathways.

Theoretical and Computational Studies of Reaction Pathways, e.g., Tosylation

A notable mechanistic investigation focused on the unexpected formation of a maleimide scaffold from a pyrrolidine-2,5-dione precursor during a tosylation reaction. scirp.orgscirp.org Researchers discovered that treating (3R, 4R)-3,4-dihydroxypyrrolidine-2,5-dione (L-tartarimide) with tosyl chloride (TsCl) and triethylamine did not produce the expected tosylated succinimide (B58015) derivative. Instead, it yielded a monotosylated maleimide. scirp.orgscirp.orgamanote.com

To elucidate this transformation, theoretical computations using Density Functional Theory (DFT) were performed. scirp.orgscirp.org The key findings from the computational study are:

The initially formed monotosylated intermediate, a tosylated pyrrolidine-2,5-dione, is thermodynamically unstable. scirp.org

This intermediate spontaneously eliminates a molecule of p-toluenesulfonic acid (TsOH) to form a more stable pair of enol-ketone tautomers. scirp.org

This elimination step, which creates the maleimide double bond, is driven primarily by thermodynamic factors rather than kinetic ones. scirp.orgscirp.org

The resulting enol is then tosylated to give the final monotosyloxymaleimide product. scirp.org

This study provided a robust theoretical explanation for why tosylated pyrrolidine-2,5-diones are rarely isolated; they are thermodynamically predisposed to convert into the more stable maleimide scaffold. scirp.orgscirp.org Such computational insights are invaluable for predicting reaction outcomes and understanding the fundamental properties of these important heterocyclic systems. scirp.org

Table of Mentioned Compounds

Reactivity and Reaction Mechanisms of N Phenethylmaleimide

Michael Addition Reactions

The double bond in the maleimide (B117702) ring of N-phenethylmaleimide is a classic Michael acceptor, readily reacting with a wide range of nucleophiles. wikipedia.org This conjugate addition, known as the Michael reaction or Michael addition, is a thermodynamically controlled process driven by the formation of a stable carbon-nucleophile bond. organic-chemistry.orgmasterorganicchemistry.com

Thiol-Maleimide Conjugate Addition Mechanisms

The reaction between N-phenethylmaleimide and thiol-containing compounds is a prominent example of a Michael addition, often referred to as thiol-maleimide conjugation. researchgate.net This reaction is highly efficient and selective, proceeding under mild conditions. researchgate.netlumiprobe.com The mechanism involves the nucleophilic attack of a thiolate anion on one of the carbons of the maleimide double bond. lumiprobe.commdpi.com

The key steps are:

Thiolate Formation: The reaction is base-catalyzed, as a base is required to deprotonate the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻). mdpi.com The rate of reaction is dependent on the pH of the medium, as the thiol/thiolate equilibrium is governed by the Henderson-Hasselbalch relationship. nih.gov

Nucleophilic Attack: The thiolate anion attacks the electron-poor double bond of the N-phenethylmaleimide ring.

Protonation: The resulting carbanion is subsequently protonated, often by a protonated base or another thiol molecule, to yield the final, stable thiosuccinimide adduct. mdpi.com This forms a stable carbon-sulfur covalent bond.

This specific reactivity with thiol groups, such as those found in cysteine residues of proteins, makes N-phenethylmaleimide and related compounds valuable tools in bioconjugation for protein labeling and modification. ontosight.ai The reaction is generally considered irreversible due to the stability of the resulting thioether bond. wikipedia.org

Reactivity with Other Nucleophiles (e.g., Amines, Carbon, Sulfur)

While the reaction with thiols is most prominent, the electrophilic nature of N-phenethylmaleimide allows it to react with other nucleophiles.

Amines: Primary and secondary amines can participate in aza-Michael addition reactions with maleimides. beilstein-journals.orgresearchgate.net Similar to the thiol addition, the reaction involves the conjugate addition of the amine to the maleimide double bond. beilstein-journals.org However, the reaction with amines can sometimes compete with the thiol-maleimide reaction, particularly at pH values above 7.5. wikipedia.orgresearchgate.net The reaction with primary amines can sometimes be followed by a subsequent intramolecular cyclization. researchgate.net

Carbon Nucleophiles: Resonance-stabilized carbanions, such as enolates derived from malonates, can act as nucleophiles in Michael additions to N-phenethylmaleimide. organic-chemistry.orgmasterorganicchemistry.com Organometallic reagents like organolithium and Grignard reagents are also potent carbon nucleophiles, though they tend to undergo 1,2-addition to carbonyl groups rather than the 1,4-conjugate addition typical of Michael reactions. masterorganicchemistry.comlibretexts.org The reaction of pyrrole (B145914) with N-phenylmaleimide, catalyzed by a deep eutectic solvent, demonstrates a C-C bond formation via Michael addition. mdpi.com

Sulfur Nucleophiles: Besides thiols, other sulfur-containing compounds can exhibit nucleophilicity. libretexts.org Sulfides can react with electrophiles to form sulfonium (B1226848) salts, and sulfinate salts can also act as nucleophiles. msu.edu For instance, sodium sulfinates have been shown to act as nucleophiles in substitution reactions to form sulfones. cas.cn While less common than thiol additions, these sulfur nucleophiles could potentially react with the activated double bond of N-phenethylmaleimide under appropriate conditions. nih.gov

Kinetic and Thermodynamic Aspects of Michael Additions

The Michael addition of thiols to maleimides is characterized by its rapid kinetics and thermodynamic favorability.

Kinetics: The reaction rate is influenced by several factors. Computational and experimental studies on similar maleimide systems show that the choice of solvent, initiator (base), and the specific thiol all influence the reaction mechanism and kinetics. rsc.org

pH and Thiol pKa: The reaction is significantly faster at a pH range of 6.5–7.5, where a sufficient concentration of the highly reactive thiolate anion exists. wikipedia.orgnih.gov The pKa of the thiol itself is crucial; thiols with lower pKa values are more readily deprotonated, leading to faster reactions. nih.gov

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) can accelerate the reaction by stabilizing the negatively charged thiolate species. mdpi.com

Substituents: The nature of the N-substituent on the maleimide can influence reactivity. For N-phenethylmaleimide, the phenethyl group is primarily hydrophobic. Bulky substituents near the reaction site can introduce steric hindrance, potentially slowing the reaction.

Studies have shown that conjugation reactions with small thiol-containing molecules can be very fast, with significant product formation within minutes. uu.nl

Thermodynamics: The Michael addition to maleimides is generally an exothermic and thermodynamically favorable process. mdpi.comnih.gov For the reaction of methanethiol (B179389) with N-methylmaleimide, the reaction is predicted to be exothermic by approximately 28-29 kcal/mol. nih.gov This strong thermodynamic driving force results in the formation of a very stable thioether adduct, making the reaction effectively irreversible under many conditions. wikipedia.orgnih.gov However, it has been noted that these thiosuccinimide adducts can undergo a retro-Michael reaction and subsequent thiol exchange, particularly in the presence of excess competing thiols like glutathione (B108866). acs.orgresearchgate.net

| Factor | Effect on Reaction Rate | Rationale | Reference |

|---|---|---|---|

| pH | Increases from pH 6.5 to 7.5 | Higher pH increases the concentration of the more nucleophilic thiolate anion. | wikipedia.orgnih.gov |

| Thiol pKa | Increases with lower thiol pKa | Thiols with lower pKa are more acidic and form the thiolate anion more readily. | nih.gov |

| Solvent Polarity | Generally faster in polar aprotic solvents (e.g., DMF) | Polar solvents can stabilize the charged thiolate intermediate, promoting its formation. | mdpi.com |

| Steric Hindrance | Decreases with bulky substituents | Bulky groups on either the maleimide or the thiol can sterically hinder the nucleophilic attack. |

Cycloaddition Reactions

The electron-deficient double bond of N-phenethylmaleimide also allows it to participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactions involving N-Phenethylmaleimide as a Dienophile

The Diels-Alder reaction is a powerful method for forming six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.org N-substituted maleimides, including N-phenethylmaleimide, are excellent dienophiles due to the electron-withdrawing nature of their two adjacent carbonyl groups, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

N-phenethylmaleimide can react with various dienes, such as cyclopentadiene, to form polycyclic adducts. ru.nl For example, the reaction of N-phenylmaleimide with in-situ generated buta-1,3-diene yields a Diels-Alder cycloadduct. rsc.org Similarly, N-phenylmaleimide has been shown to react efficiently with boron-substituted furans. nih.gov The reaction typically proceeds by heating the diene and N-phenethylmaleimide in a suitable solvent, leading to the formation of a stable cyclohexene-based adduct. ru.nlrsc.org These reactions are stereoselective, often favoring the formation of the endo isomer due to favorable secondary orbital interactions in the transition state. wikipedia.org

| Diene | Dienophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Buta-1,3-diene (in situ) | N-Phenylmaleimide | Refluxing toluene (B28343) (>120 °C) | Cyclohexene (B86901) dicarboximide adduct | rsc.org |

| Cyclopentadiene | N-Phenethylmaleimide | Heat | Bicyclic adduct | ru.nl |

| Thiophene | N-Phenylmaleimide | AlCl₃, Room Temperature | Thiophene-maleimide adduct | mdpi.com |

| Anthracene | Maleimide | Heat (>130 °C) | Tricyclic adduct | wikipedia.orgru.nl |

Retro-Diels-Alder Reactions and Reversibility

The Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder (rDA) reaction. wikipedia.orgwikipedia.org This process is typically initiated by heat and is thermodynamically favored at high temperatures. wikipedia.org The rDA reaction regenerates the original diene and dienophile from the cyclohexene adduct. wikipedia.org

The feasibility of a retro-Diels-Alder reaction for an adduct of N-phenethylmaleimide depends on the stability of the adduct. For many adducts, the forward Diels-Alder reaction is strongly favored, and very high temperatures are required for the reverse reaction to occur. wikipedia.org For instance, the cycloreversion of some maleimide adducts has been observed at temperatures around 200°C. ru.nl The stability of the adduct and the change in dipole moment during the reaction can influence the energy barrier for the retro reaction. nih.gov The rDA concept is a useful synthetic strategy, allowing the maleimide double bond to be temporarily "protected" as a Diels-Alder adduct, modified chemically, and then regenerated via a thermal rDA step. ru.nl

Photochemical [2+2] Cycloaddition of N-Phenethylmaleimides

The photochemical [2+2] cycloaddition is a characteristic reaction of alkenes, leading to the formation of cyclobutane (B1203170) rings. nsf.gov In the context of N-substituted maleimides, this reaction provides a pathway to complex bicyclic scaffolds. The reactivity of N-alkyl maleimides, such as N-phenethylmaleimide, differs from their N-aryl counterparts. nih.gov

For N-alkyl maleimides, the [2+2] cycloaddition with alkenes can be initiated by UV irradiation, often without the need for an external photosensitizer. nih.gov The maleimide itself can absorb the light energy, promoting it to an excited state that then reacts with the alkene. nih.govyoutube.com A general procedure involves dissolving the N-alkyl maleimide and an excess of the alkene in a solvent like dichloromethane, purging with an inert gas, and irradiating with a UVA LED (e.g., 370 nm) for an extended period. nih.gov This catalyst-free method typically results in good to high yields of the cyclobutane product with notable stereoselectivity. nih.gov

The mechanism of the photochemical [2+2] cycloaddition is understood to proceed through a concerted, one-step process where two pi bonds are broken and two new sigma bonds are formed simultaneously. youtube.com The reaction's feasibility under photochemical conditions, as opposed to thermal conditions, is explained by the orbital symmetry rules, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other in their excited states. youtube.com

Table 1: Conditions for Photochemical [2+2] Cycloaddition of N-Alkyl Maleimides

| Parameter | Condition | Source |

| Reactants | N-Alkyl Maleimide, Alkene (2.0 equiv.) | nih.gov |

| Solvent | Dichloromethane (CH₂Cl₂) | nih.gov |

| Irradiation | UVA LED (370 nm) | nih.gov |

| Atmosphere | Argon | nih.gov |

| Duration | 16–70 hours | nih.gov |

| Catalyst | None (Catalyst-free) | nih.gov |

Copper(II)-Mediated [3+2] Cycloaddition Reactions

Copper(II)-mediated [3+2] cycloaddition reactions represent a powerful tool for bioconjugation, particularly for the modification of proteins at their N-terminus. chemrxiv.org This method utilizes commercially available maleimide derivatives, including those with a phenethyl substituent, to react with 2-pyridinecarboxaldehyde (B72084) (2-PC) derivatives in the presence of copper(II) ions. chemrxiv.org

The reaction proceeds under mild conditions, typically at a weakly acidic pH of 6 and a temperature of 37 °C, in an aqueous medium. chemrxiv.org The key to the high N-terminal selectivity of this reaction is the combined use of copper(II) ions and heteroaromatic aldehydes. This combination facilitates the selective formation of an azomethine ylide intermediate at the N-terminus of a peptide or protein. chemrxiv.org This intermediate then undergoes a [3+2] cycloaddition with the maleimide. A significant advantage of this method is the transient protection of lysine (B10760008) residue amino groups through the formation of copper(II)-imine complexes, which suppresses undesired aza-Michael additions. chemrxiv.org

This methodology has been successfully applied to modify a range of peptides and proteins, demonstrating its broad applicability. chemrxiv.org However, a potential limitation is the interference from molecules that can bind to copper(II) ions, such as glutathione or metal-binding proteins. chemrxiv.org

Other Significant Reactions

Beyond cycloadditions, N-phenethylmaleimide and related compounds participate in several other important chemical transformations.

Conjugate Addition of Nitroalkanes

The conjugate addition of nitroalkanes to electron-deficient alkenes, a type of Michael addition, is a fundamental carbon-carbon bond-forming reaction. iupac.orgrsc.org This reaction is highly valuable as the resulting nitro-adducts can be transformed into a wide array of other functional groups, including amines, making them versatile synthetic intermediates. iupac.orgrsc.org

In the context of maleimides, the electron-withdrawing nature of the carbonyl groups activates the double bond for nucleophilic attack by the carbanion generated from a nitroalkane. The reaction is typically base-catalyzed, and the choice of catalyst and reaction conditions can influence the outcome. rsc.org For instance, in the addition of nitromethane (B149229) to methyl 2-phthalimidoacrylate, the reaction conditions can be tuned to selectively produce 1:1, 2:1, or 3:1 adducts. rsc.org The ease of this reaction is also dependent on the N-substituent of the maleimide derivative, with more electron-withdrawing groups facilitating the reaction. rsc.org

Table 2: Factors Influencing Conjugate Addition of Nitroalkanes

| Factor | Influence | Source |

| N-Protecting Group | Electron-withdrawing groups enhance product formation. | rsc.org |

| Nitroalkane | The specific nitroalkane used affects the reaction outcome. | rsc.org |

| Reaction Conditions | Can be adjusted to yield different adduct ratios. | rsc.org |

| Catalyst | Base catalysis is typically employed. | rsc.org |

π-Cationic Cyclization Reactions

Cationic cyclization reactions are powerful transformations in organic synthesis for constructing cyclic systems. rsc.org These reactions proceed through highly reactive carbocation intermediates. In reactions involving N-phenethylmaleimide, the phenethyl group can participate in π-cationic cyclization. The aromatic ring acts as a nucleophile, attacking a cationic center generated elsewhere in the molecule.

The efficiency and stereochemical outcome of these cyclizations are often influenced by cation-π interactions, where the positively charged intermediate is stabilized by the electron-rich aromatic ring. nih.govnih.gov These interactions can help to pre-organize the molecule in a conformation favorable for cyclization. The resulting cyclic products can be precursors to complex molecular architectures found in natural products. rsc.org

Hydrolysis of Maleimide Derivatives

The maleimide ring is susceptible to hydrolysis, particularly under basic conditions. The reaction involves the opening of the cyclic imide to form a maleamic acid derivative. rsc.org Kinetic studies on the hydrolysis of various N-alkylmaleimides have shown that the rate of hydrolysis is proportional to the concentration of both the maleimide and the hydroxide (B78521) ion in the pH range of 7 to 9. rsc.org Below pH 4, the rate becomes independent of pH. rsc.org

The rate of alkaline hydrolysis is influenced by the nature of the N-substituent. For a series of N-alkylmaleimides, the catalytic rate constants were found to increase in the order: N-ethylmaleimide < N-methylmaleimide < maleimide < N-hydroxymethylmaleimide. rsc.org This trend can be explained by the electronic effects of the substituent on the nitrogen atom. rsc.org The hydrolysis products are the corresponding N-alkylmaleamic acids. rsc.org

Thiol Exchange Reactions of Maleimide Adducts

The reaction of maleimides with thiols to form succinimide (B58015) thioether adducts is a widely used bioconjugation strategy due to its high specificity and rapid kinetics. nih.govnih.gov While these adducts are generally considered stable, it has been shown that they can undergo retro-Michael and exchange reactions in the presence of other thiols, particularly under physiological conditions. nih.govnih.govcapes.gov.br

This reversibility offers a mechanism for the controlled release of conjugated molecules in a reducing environment, such as that found inside cells where glutathione is abundant. The kinetics of this retro and exchange process can be tuned by altering the reactivity of the thiol donor. nih.govnih.gov For example, adducts of N-ethylmaleimide with various thiols showed half-lives of conversion ranging from 20 to 80 hours when incubated with glutathione. nih.gov This tunable degradation provides a powerful tool for applications in drug delivery and biomaterials. nih.govnih.govrsc.org It is important to note that once the succinimide ring of the adduct is hydrolyzed and opened, the retro and exchange reactions no longer occur. nih.govnih.gov

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of the maleimide core in N-phenethylmaleimide are significantly modulated by the nature of its N-substituent. The phenethyl group, along with potential modifications to it, exerts a combination of steric and electronic influences that dictate the compound's behavior in various chemical transformations.

Steric and Electronic Effects of the N-Phenethyl Moiety

The N-phenethyl substituent plays a crucial role in defining the chemical character of the maleimide. Its influence is a blend of steric hindrance and electronic effects, which can be understood by comparing N-phenethylmaleimide with other N-substituted maleimides, such as N-alkyl and N-aryl derivatives.

Steric Effects: The phenethyl group is bulkier than simple alkyl groups like ethyl, but the flexible two-carbon (ethylene) spacer between the nitrogen atom and the phenyl ring mitigates direct steric hindrance at the reactive C=C double bond of the maleimide ring. In a study involving the synthesis of maleimide-fused aceheptylenes, maleimides with N-phenethyl substituents reacted to give the desired product in moderate yields, similar to N-alkyl maleimides. clockss.org In contrast, maleimides with more rigid and sterically demanding N-aryl or N-benzyl groups failed to produce the desired compounds, resulting in complex mixtures. clockss.org This suggests that while the phenethyl group has significant size, its conformational flexibility prevents it from severely impeding access to the maleimide double bond.

Furthermore, the phenethyl group imparts significant hydrophobicity to the molecule. This property can enhance interactions with nonpolar reactants and influence the solubility of the compound in various organic solvents. Comparative studies have highlighted that the phenethyl group enhances hydrophobic interactions and biological activity when compared to more hydrophilic analogues like N-ethyl maleimide.

Table 1: Comparison of N-Substituent Effects on Maleimide Properties interactive_table

| Substituent Group | Key Steric Features | Key Electronic Features | Impact on Reactivity/Properties | References |

|---|---|---|---|---|

| Phenethyl | Bulkier than simple alkyls, but conformationally flexible due to ethylene (B1197577) spacer. | Weakly electron-withdrawing phenyl group, effect is insulated by the spacer. Imparts hydrophobicity. | Reactivity is often similar to N-alkyl maleimides; enhanced hydrophobic interactions. clockss.org | clockss.org |

| Ethyl | Small, minimal steric hindrance. | Weakly electron-donating. | Generally reactive; serves as a baseline for comparison. More hydrophilic than N-phenethylmaleimide. | |

| Phenyl | Rigid, planar, and more sterically demanding at the N-position. | Electron-withdrawing, in direct conjugation with the maleimide ring. | Increased electrophilicity of the maleimide double bond compared to alkyl-substituted maleimides. researchgate.netnih.gov | researchgate.netnih.gov |

| Benzyl | Bulkier and more rigid than phenethyl at the N-α position. | Phenyl group is insulated by only one methylene (B1212753) spacer. | Can lead to lower yields in certain reactions due to steric hindrance. clockss.org | clockss.org |

Impact of N-α Substituents on Hydrolysis and Michael Reactions

The introduction of substituents on the α-carbon of the N-phenethyl group (the carbon atom adjacent to the maleimide nitrogen) can have a profound impact on the stability of the maleimide ring and its adducts, particularly concerning hydrolysis and Michael reactions.

Michael Reactions: The primary reaction of the maleimide core is the Michael addition, typically with thiols, to form a thiosuccinimide linkage. science.gov The rate and stability of this reaction are sensitive to the electronic nature of the N-substituent. Introducing an electron-withdrawing group at the N-α position can increase the electrophilicity of the maleimide's double bond, potentially accelerating the initial Michael addition.

Hydrolysis: Maleimides and their thiosuccinimide adducts are susceptible to hydrolysis. The maleimide ring can hydrolyze to form an unreactive maleamic acid derivative, while the thiosuccinimide adduct can undergo ring-opening hydrolysis. mdpi.comulisboa.pt Research has shown that the stability of the thiosuccinimide linkage is a significant concern, as it can undergo a retro-Michael reaction, leading to cleavage of the conjugate. nih.govulisboa.pt

To address the instability of the thiosuccinimide adduct, a key strategy involves accelerating the competing hydrolysis reaction of the succinimide ring. The resulting ring-opened product has been shown to be resistant to the retro-Michael elimination. ulisboa.pt The introduction of electron-withdrawing groups at the N-α position has been explored as a method to promote this desired hydrolysis. ulisboa.pt These groups increase the susceptibility of the succinimide carbonyl carbons to nucleophilic attack by water, thus accelerating the rate of ring-opening and leading to a more stable final product. mdpi.comulisboa.pt

Table 2: Influence of N-α Substituents on Key Reactions interactive_table

| N-α Substituent Type | Effect on Michael Adduct (Thiosuccinimide) | Effect on Hydrolysis Rate | Overall Outcome | References |

|---|---|---|---|---|

| None (H) | Forms standard thiosuccinimide linkage, which is susceptible to retro-Michael reaction. | Baseline rate of hydrolysis. | Adduct may have limited stability in nucleophilic environments. nih.govulisboa.pt | nih.govulisboa.pt |

| Electron-Withdrawing Group (e.g., -O, -N) | Stabilizes the adduct against retro-Michael reaction by promoting hydrolysis. | Accelerates the rate of thiosuccinimide ring-opening hydrolysis. | Leads to a more stable, ring-opened final product, preventing premature cleavage. mdpi.comulisboa.pt | mdpi.comulisboa.pt |

| Electron-Donating Group | May decrease the rate of the initial Michael addition. | Generally slows the rate of hydrolysis compared to electron-withdrawing groups. | Adduct may remain susceptible to retro-Michael reaction. |

Regioselectivity in Cycloaddition and Addition Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another, leading to the formation of one constitutional isomer in favor of others. masterorganicchemistry.comlumenlearning.com For N-phenethylmaleimide, this is particularly relevant in cycloaddition and electrophilic addition reactions across its carbon-carbon double bond.

Cycloaddition Reactions: The maleimide double bond is an excellent dienophile for [4+2] Diels-Alder reactions and a dipolarophile for [3+2] cycloadditions. nih.govnih.gov In reactions with unsymmetrical dienes or dipoles, the regioselectivity is governed by the electronic properties of the reactants. The two carbonyl groups of the maleimide ring strongly polarize the double bond, making the carbon atoms electrophilic. The regiochemical outcome of a [3+2] cycloaddition, for instance, is determined by the alignment of the nucleophilic and electrophilic centers of the reacting species. mdpi.comrsc.org While computational studies have been used to predict regioselectivity in reactions with N-phenylmaleimide, the principles are applicable to N-phenethylmaleimide, where the electronic nature of the maleimide core remains the dominant factor. researchgate.net

Addition Reactions: In electrophilic addition reactions to the alkene double bond, the regioselectivity is often predicted by Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate. lumenlearning.comnumberanalytics.comlibretexts.org However, for N-phenethylmaleimide, the double bond is highly electron-deficient due to the adjacent electron-withdrawing carbonyl groups. Therefore, it is more susceptible to nucleophilic attack (Michael addition) than electrophilic attack.

In Michael additions with unsymmetrical nucleophiles, the regioselectivity is dictated by the nucleophile adding to one of the two carbons of the double bond. Due to the symmetrical nature of the maleimide ring itself (disregarding the N-substituent), addition to either carbon of the double bond leads to the same initial product. However, the subsequent stereochemistry can be influenced by the approach of the nucleophile, which can be affected by the steric bulk of the N-phenethyl group.

Table 3: Regioselectivity in Reactions of N-Phenethylmaleimide interactive_table

| Reaction Type | Reactant Type | Governing Principle | Expected Outcome for N-Phenethylmaleimide | References |

|---|---|---|---|---|

| [3+2] Cycloaddition | Unsymmetrical 1,3-dipole | Electronic matching (interaction of nucleophilic and electrophilic centers). | The reaction proceeds to form a specific regioisomer based on the electronic nature of the dipole. | mdpi.comrsc.org |

| [4+2] Diels-Alder Cycloaddition | Unsymmetrical diene | Frontier Molecular Orbital (FMO) theory; electronic effects. | A specific regioisomer is favored, determined by the orbital overlap between the diene and the electron-poor maleimide double bond. | nih.gov |

| Michael Addition | Thiol, Amine, or other nucleophile | Nucleophilic conjugate addition. | Nucleophile attacks the electron-deficient double bond. Due to symmetry, addition to either carbon gives the same constitutional product. | science.gov |

| Electrophilic Addition | Electrophile (e.g., HBr) | Carbocation stability (Markovnikov's Rule). | This reaction is generally disfavored due to the electron-deficient nature of the maleimide double bond. | lumenlearning.comlibretexts.org |

Compound Reference Table

Polymerization Studies of N Phenethylmaleimide

Homopolymerization Mechanisms and Kinetics

The synthesis of homopolymers of N-phenethylmaleimide has been achieved through several methods, including radical, anionic, and group transfer polymerization. Each of these techniques imparts unique characteristics to the resulting polymer.

Radical Polymerization of N-Phenethylmaleimide

Free-radical polymerization is a common method for polymerizing vinyl monomers. wikipedia.org In the case of N-substituted maleimides, including N-phenethylmaleimide, this process is typically initiated by the thermal decomposition of an initiator like 2,2'-azobisisobutyronitrile (AIBN) to generate primary radicals. researchgate.net These radicals then attack the double bond of the maleimide (B117702) ring, initiating a chain reaction. uc.edu

Optically active homopolymers of N-α-phenethylmaleimide have been successfully synthesized through free-radical polymerization in the presence of chiral substances. tandfonline.comtandfonline.com

Anionic Polymerization

Anionic polymerization offers another route to synthesize poly(N-phenethylmaleimide). This method involves the use of a nucleophilic initiator, such as an organolithium compound or an alkali amide, which attacks the electron-deficient double bond of the maleimide monomer. libretexts.org The propagation then proceeds via a carbanionic active center. libretexts.org

Studies on the anionic polymerization of N-substituted maleimides have demonstrated that this technique can lead to polymers with different properties compared to those obtained by radical polymerization. osti.gov For instance, the polymerization of N-phenylmaleimide, a related compound, has been initiated by various catalysts, including fluoride (B91410) ions and sodium phosphate (B84403) tribasic, yielding polymers with high thermal stability. al-kindipublisher.comresearchgate.net The choice of solvent can significantly impact the polymerization, with polar solvents like dimethyl sulfoxide (B87167) (DMSO) being effective for certain catalyst systems. al-kindipublisher.comresearchgate.net The anionic polymerization of N-substituted maleimides can be sensitive to the reaction conditions, including the initiator and solvent used, which can influence the molecular weight and stereochemistry of the polymer. uni-bayreuth.denih.gov

Group Transfer Polymerization (GTP)

Group transfer polymerization (GTP) is a living polymerization technique that has been investigated for N-substituted maleimides. caltech.eduuobasrah.edu.iq This method typically employs a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or electrophilic catalyst. uobasrah.edu.iqsioc-journal.cn The polymerization proceeds through a concerted mechanism where the silyl group is transferred from the growing chain end to the incoming monomer. uobasrah.edu.iq

Research on the GTP of N-phenylmaleimide has shown that it can be polymerized using initiators like methyl trimethylsilyl (B98337) dimethylketene (B1620107) acetal with a catalyst such as tetrabutylammonium (B224687) bibenzoate. caltech.edu However, these reactions did not always exhibit the characteristics of a living polymerization. caltech.edu It was found that N-phenylmaleimide is more reactive than other monomers like methyl methacrylate (B99206) in GTP-initiated copolymerizations. caltech.edu While homopolymers and copolymers of N-substituted maleimides can be prepared via GTP, achieving well-defined block copolymers can be challenging, sometimes resulting in polydisperse products. caltech.eduresearchgate.net

Copolymerization with Diverse Monomers

N-phenethylmaleimide can be copolymerized with a variety of other monomers to tailor the properties of the resulting materials. Both statistical and block copolymers have been synthesized, each with unique architectures and potential applications.

Statistical Copolymerization

Statistical copolymers are formed when two or more different monomers are polymerized together, resulting in a random distribution of monomer units along the polymer chain. mdpi.compolymersource.ca The copolymerization of N-substituted maleimides with monomers like styrene (B11656) has been extensively studied. cmu.edunih.govnih.govresearchgate.netcnrs.fr

In the case of N-phenylmaleimide and styrene, there is a strong tendency to form alternating copolymers, even at different monomer feed ratios, which is attributed to the formation of a charge-transfer complex between the electron-accepting maleimide and the electron-donating styrene. cmu.eduresearchgate.net The reactivity ratios for such systems are often close to zero, indicating a high propensity for alternation. cmu.edu For example, the reactivity ratios for the atom transfer radical copolymerization of N-phenylmaleimide (M1) and styrene (M2) were determined to be r1 = 0.0325 and r2 = 0.0524. cmu.edu

The synthesis of these copolymers can be initiated by various methods, including free-radical polymerization and atom transfer radical polymerization (ATRP), leading to copolymers with well-defined molecular weights and low polydispersities. cmu.edumdpi.com

Table 1: Reactivity Ratios for the Copolymerization of N-Phenylmaleimide (M1) and Styrene (M2)

| Polymerization Method | r1 | r2 | r1 * r2 | Reference |

|---|

Block Copolymerization

Block copolymers consist of two or more long sequences, or "blocks," of different monomers. sigmaaldrich.comuni-jena.de These materials can be synthesized by living polymerization techniques where one monomer is polymerized to completion, and then a second monomer is added to the living polymer chains. sigmaaldrich.comnih.gov

The synthesis of block copolymers containing N-substituted maleimides has been explored. caltech.edu For instance, poly(methyl methacrylate-block-N-phenylmaleimide) has been obtained by adding N-phenylmaleimide to living poly(methyl methacrylate) chains prepared by GTP. caltech.edu However, the resulting block copolymer was found to be polydisperse in both size and composition. caltech.edu This highlights a challenge in the synthesis of well-defined block copolymers with N-substituted maleimides, as side reactions or differences in monomer reactivity can affect the control over the polymerization process. caltech.edunih.gov The synthesis of polyethylene-based block copolymers has been achieved through a combination of anionic polymerization and polyhomologation. rsc.org

Table 2: List of Compounds

| Compound Name |

|---|

| N-Phenethylmaleimide |

| N-α-Phenethylmaleimide |

| N-Phenylmaleimide |

| Styrene |

| 2,2'-Azobisisobutyronitrile (AIBN) |

| Tetrahydrofuran (THF) |

| Dimethyl sulfoxide (DMSO) |

| Methyl trimethylsilyl dimethylketene acetal |

| Tetrabutylammonium bibenzoate |

| Methyl methacrylate |

| Poly(methyl methacrylate) |

| Poly(methyl methacrylate-block-N-phenylmaleimide) |

Copolymerization with Methyl Methacrylate

The copolymerization of N-substituted maleimides, such as N-phenethylmaleimide, with methyl methacrylate (MMA) is a key method for producing polymers with enhanced thermal stability. While specific reactivity ratios for N-phenethylmaleimide are not widely reported, studies on analogous N-substituted maleimides consistently show a strong tendency toward alternation. rsc.org This behavior is attributed to the electron-accepting nature of the maleimide monomer and the electron-donating character of the comonomer, which can lead to the formation of a charge-transfer complex. The free-radical initiated copolymerization of MMA with various monomers is a well-established technique, often using initiators like 2,2'-azobisisobutyronitrile (AIBN). tubitak.gov.tr

The determination of monomer reactivity ratios (r₁ and r₂) is crucial for understanding copolymer composition. sapub.org Standard methods for this include the Fineman-Ross (F-R) and Kelen-Tudos (K-T) graphical methods. sapub.orguobaghdad.edu.iqacs.org For a copolymerization between monomer 1 (e.g., MMA) and monomer 2 (e.g., N-phenethylmaleimide), the reactivity ratios are defined as the ratio of the rate constant for a propagating chain ending in monomer 1 adding another molecule of monomer 1 (k₁₁) to the rate constant for it adding monomer 2 (k₁₂), and vice versa for r₂. When the product of the reactivity ratios (r₁r₂) approaches zero, it indicates a high degree of alternation in the copolymer chain. uobaghdad.edu.iq The incorporation of N-substituted maleimide units, like those from N-phenylmaleimide, into a polymethyl methacrylate (PMMA) chain has been shown to significantly increase the glass transition temperature (Tg) and thermal stability of the resulting copolymer. rsc.org This is due to the rigid, planar five-membered ring of the maleimide structure hindering the rotation of the polymer backbone. rsc.org

Table 1: Methods for Determining Monomer Reactivity Ratios

| Method | Description | Typical Application |

|---|---|---|

| Fineman-Ross (F-R) | A linearization method based on the differential copolymerization equation, plotting G vs. F where G and F are functions of the feed and copolymer compositions. acs.org | Widely used for determining reactivity ratios from low-conversion copolymerization data. sapub.orguobaghdad.edu.iq |

| Kelen-Tudos (K-T) | A modified linearization method that introduces a separation constant (α) to give more evenly distributed data points, providing greater accuracy. acs.org | Considered an improvement on the F-R method, especially for systems where one monomer is much more reactive than the other. sapub.orguobaghdad.edu.iq |

Copolymerization with Styrene and Phenyl Vinyl Sulfide (B99878)

The copolymerization of N-substituted maleimides with styrene (St) is well-documented, yielding copolymers with notable heat resistance. researchgate.net Specifically, poly(N-(1-phenylethyl)maleimide-co-styrene) microspheres have been synthesized via dispersion polymerization, demonstrating high thermal decomposition temperatures of approximately 450 °C. researchgate.net The copolymerization of N-phenylmaleimide (a close analog) with styrene proceeds in a highly alternating fashion, regardless of the monomer feed ratio. rsc.orgorgsyn.org This alternating tendency is attributed to the formation of a charge-transfer complex between the electron-acceptor maleimide and the electron-donor styrene. rsc.org

A study on the polymerization thermodynamics of N-phenylmaleimide also investigated its copolymerization with both styrene and phenyl vinyl sulfide. rsc.org It was found that the copolymerization with styrene was alternating. rsc.org In the case of copolymerization with phenyl vinyl sulfide, the study provides insight into the reactivity of N-substituted maleimides with sulfur-containing vinyl monomers. rsc.org Phenyl vinyl sulfide itself is a known organic compound used as a precursor in various syntheses. uni-bayreuth.de The radical copolymerization of phenyl vinylethylene carbonate with N-substituted maleimides has also been shown to proceed via a charge-transfer complex, resulting in alternating copolymers. rsc.org

Table 2: Reactivity Ratios for Copolymerization of N-Phenylmaleimide (NPMI, M₁) with Styrene (St, M₂)

| Catalyst/Initiator System | r₁ (NPMI) | r₂ (St) | r₁ * r₂ | Copolymer Structure | Source |

|---|---|---|---|---|---|

| Rare Earth Coordination Catalyst | ~0 | ~0 | ~0 | Nearly Alternating | researchgate.net |

Copper-Mediated Living Radical Polymerization (LRP) for Functional Polymers

Copper-mediated living radical polymerization (LRP), which includes techniques like Atom Transfer Radical Polymerization (ATRP) and Single Electron Transfer Living Radical Polymerization (SET-LRP), offers precise control over polymer synthesis. sapub.orgnumberanalytics.com These methods are instrumental in creating well-defined functional polymers incorporating N-phenethylmaleimide units with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). numberanalytics.comchinesechemsoc.org

A key strategy for producing polymers with a terminal maleimide group involves using a functional initiator in a copper-catalyzed LRP process. chinesechemsoc.org One successful approach employs an initiator that contains a maleimide unit "protected" as a Diels-Alder adduct with furan (B31954). chinesechemsoc.org This protected initiator is stable under polymerization conditions. After polymerization, the reactive maleimide functionality can be regenerated through a retro-Diels-Alder reaction, typically by heating the polymer solution. chinesechemsoc.org This method has been used to prepare a series of α-functional maleimide polymethacrylates with excellent control over the final polymer structure and a high degree of end-group functionality. chinesechemsoc.org These well-defined maleimido-terminated polymers are valuable for subsequent conjugation reactions, such as attaching them to proteins or other molecules. chinesechemsoc.org

Functional Polymer Architectures Incorporating N-Phenethylmaleimide

End-Functionalized Polymers via Functional Initiators

The synthesis of end-functionalized polymers, where a specific reactive group is placed at the beginning or end of a polymer chain, is a cornerstone of modern polymer chemistry. researchgate.net For introducing a maleimide group, the "functional initiator" route is a highly effective and widely used strategy. wikipedia.orgplaschina.com.cn This approach ensures that, in the absence of chain transfer reactions, every polymer chain will possess the desired functional group from the moment of its inception. wikipedia.org

A prominent example is the use of initiators that carry a furan-protected maleimide group. plaschina.com.cn The protection is necessary because the maleimide double bond could otherwise participate in side reactions during the polymerization. The polymerization, often a controlled process like cationic ring-opening polymerization for poly(2-oxazoline)s or copper-mediated LRP for polymethacrylates, proceeds from this functional initiator. chinesechemsoc.orgplaschina.com.cn Once the polymer chain has grown to the desired length, the protecting furan group is removed via a retro-Diel–Alder reaction, which is typically accomplished by heating the polymer. chinesechemsoc.orgplaschina.com.cn This deprotection step unmasks the reactive maleimide end-group, making it available for subsequent reactions, such as Michael additions with thiol-containing molecules. plaschina.com.cn This method allows for the creation of well-defined telechelic polymers with high end-group fidelity. wikipedia.orgplaschina.com.cn

Grafting and Crosslinking Strategies

Grafting and crosslinking are essential modification techniques used to impart new properties to existing polymers or to create robust network structures. nih.govpsu.edu Polymers incorporating N-phenethylmaleimide can be utilized in both strategies.

Grafting involves attaching polymer chains onto a main polymer backbone and can be achieved through "grafting to" or "grafting from" methods. nih.govpsu.edu

Grafting to : Pre-synthesized polymer chains with reactive end-groups are attached to a functional polymer backbone.

Grafting from : Initiating sites are created on the backbone polymer, from which new polymer chains are grown. nih.gov

A specific example involves the grafted copolymerization of N-phenylmaleimide and styrene onto porous polyvinyl chloride (PVC) particles. tandfonline.com In this process, the monomers are absorbed into the porous PVC structure and polymerized in situ, effectively grafting the heat-resistant maleimide-styrene copolymer onto the PVC matrix, thereby improving its thermal properties. tandfonline.com

Crosslinking is the process of forming chemical bonds between polymer chains to create a three-dimensional network, which generally enhances mechanical strength and thermal stability. nih.gov The maleimide group is particularly useful for crosslinking, especially in thermosetting resins. tandfonline.com Maleimide-terminated polymers or oligomers can be crosslinked through thermal or radiation-induced polymerization of the terminal double bonds. This is a common strategy for post-processing modifications to increase molecular weight and create durable networks. tandfonline.com

Polymerization Thermodynamics and Kinetics

The feasibility and rate of polymerization are governed by fundamental principles of thermodynamics and kinetics. For any polymerization to occur spontaneously, the change in Gibbs free energy (ΔGₚ) must be negative, as described by the equation: ΔGₚ = ΔHₚ - TΔSₚ, where ΔHₚ is the change in enthalpy, T is the temperature, and ΔSₚ is the change in entropy. plaschina.com.cn

For the polymerization of N-phenylmaleimide, a close structural analog to N-phenethylmaleimide, the thermodynamic parameters have been determined. orgsyn.org

Table 3: Thermodynamic Parameters for the Polymerization of N-Phenylmaleimide

| Parameter | Value | Unit | Source |

|---|---|---|---|

| Enthalpy of Polymerization (ΔHₚ) | -36.9 | kJ/mol | orgsyn.org |

Because the -TΔSₚ term becomes more positive with increasing temperature, there exists a ceiling temperature (T꜀) at which ΔGₚ equals zero. Above this temperature, polymerization is thermodynamically unfavorable, and depolymerization dominates. plaschina.com.cn The ceiling temperature can be calculated as T꜀ = ΔHₚ / ΔSₚ. For the homopolymerization of N-phenylmaleimide, the ceiling temperature has been reported to be 76 °C, suggesting that at low monomer concentrations, depolymerization can be significant even at moderate temperatures. wikipedia.org The bulky substituents on N-substituted maleimides contribute to steric hindrance, which can lower the ceiling temperature compared to less hindered monomers. plaschina.com.cn

The kinetics of polymerization describe the rate of the reaction. For a typical free-radical polymerization, the rate of polymerization (Rₚ) is dependent on the concentrations of the monomer ([M]) and the initiator ([I]), as well as specific rate constants for initiation, propagation (kₚ), and termination (kₜ). chinesechemsoc.org The polymerization rate of N-(2-alkoxycarbonylphenyl)maleimides, for example, was found to follow the general rate law Rₚ = k[Monomer]ˣ[Initiator]ʸ, where the reaction orders (x and y) were determined experimentally. Advanced techniques like electron spin resonance (ESR) spectroscopy can be used to determine the individual rate constants for propagation and termination, providing a detailed understanding of the polymerization mechanism.

Applications of N Phenethylmaleimide in Bioconjugation Research

Cysteine-Selective Modification Methodologies

The selective modification of cysteine residues in proteins is a cornerstone of bioconjugation. explorationpub.com The thiol group of cysteine is a strong nucleophile, making it a prime target for reaction with electrophilic reagents like maleimides under physiological conditions. explorationpub.commdpi.com N-phenethylmaleimide participates in a Michael addition reaction with the thiol group of a cysteine residue, forming a stable thiosuccinimide linkage. creativepegworks.com This reaction is highly selective for cysteine over other amino acid residues, such as lysine (B10760008), especially when the reaction is conducted at a pH between 6.5 and 7.5.

This inherent selectivity forms the basis for numerous applications, including the attachment of therapeutic agents, imaging probes, and other functional molecules to proteins. ontosight.ai Ten of the twelve antibody-drug conjugates (ADCs) approved by the FDA utilize maleimide-thiol chemistry for their construction. nih.gov

Strategies for Site-Specific Conjugation

While the maleimide-thiol reaction is inherently selective for cysteine, achieving site-specific conjugation to a particular cysteine residue within a protein that contains multiple cysteines presents a greater challenge. explorationpub.com Several strategies have been developed to address this, aiming to produce homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR). nih.govnih.gov

One prominent strategy is the engineering of proteins to introduce a single, reactive cysteine residue at a specific location. mdpi.commdpi.com This can be achieved through site-directed mutagenesis, where an amino acid at a desired position is replaced with a cysteine. mdpi.com This "unnatural amino acid" approach allows for precise control over the point of conjugation. nih.gov For instance, the THIOMAB™ platform introduces a cysteine residue at a specific site on an antibody, enabling the attachment of a drug molecule with a maleimide (B117702) linker. nih.gov

Another approach involves the selective reduction of interchain disulfide bonds in antibodies. nih.gov This exposes a limited number of reactive thiol groups that can then be targeted by maleimide-containing reagents. nih.gov Techniques like ThioBridge™ utilize this principle to create stable, re-bridged antibody conjugates. nih.gov Furthermore, chemo-enzymatic methods, such as those employing transglutaminase, can be used to introduce specific modifications that can then be targeted for conjugation. nih.govnih.gov

N-Terminal Modification of Proteins

While cysteine modification is a widely used technique, the natural scarcity of free cysteine residues in many proteins can be a limitation. nih.gov Consequently, methods for modifying other sites, such as the N-terminus of a protein, are of significant interest. nih.govnih.gov The α-amino group at the N-terminus of a protein has a different pKa value compared to the ε-amino group of lysine residues, which allows for selective modification under specific pH conditions. mdpi.com

Recent research has demonstrated a copper(II)-mediated [3+2] cycloaddition reaction for the N-terminal modification of proteins using maleimide derivatives. nih.govchemrxiv.org This method allows for the attachment of various functionalities to different N-terminal amino acids under mild, non-denaturing conditions. nih.govchemrxiv.org In one study, this technique was used to create a dually modified antibody, trastuzumab, equipped with both a cytotoxic agent (monomethyl auristatin E) and a fluorescent dye (Cy5). chemrxiv.org This dual-labeled antibody retained its ability to recognize its target, the HER2 receptor, and demonstrated cytotoxicity against HER2-positive cancer cells. chemrxiv.org

Linker Chemistry in Bioconjugates

Design and Synthesis of Linker Molecules

The design and synthesis of linker molecules are tailored to the specific application of the bioconjugate. abzena.comu-strasbg.fr Linkers can be designed to be cleavable or non-cleavable. americanpharmaceuticalreview.com Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of a tumor or the presence of specific enzymes. americanpharmaceuticalreview.com Non-cleavable linkers remain intact, and the payload is released upon degradation of the entire bioconjugate. americanpharmaceuticalreview.com

The synthesis of maleimide-containing linkers often involves a multi-step process. researchgate.net For example, a common route involves the reaction of maleic anhydride (B1165640) with a substituted amine to form a maleanilic acid, followed by cyclodehydration to yield the maleimide ring. researchgate.net The linker can be further modified to include other functional groups, such as polyethylene (B3416737) glycol (PEG) to increase solubility or a cleavable moiety. nih.gov For instance, piperazine-based maleimide linkers have been developed to enhance aqueous solubility. nih.gov

Stability and Instability of Thiosuccinimide Linkages

The thiosuccinimide linkage formed from the reaction of a maleimide and a thiol is susceptible to two competing reactions in vivo: a retro-Michael reaction and hydrolysis. creativepegworks.comnih.gov The retro-Michael reaction is a reversal of the initial conjugation, leading to the dissociation of the bioconjugate. creativepegworks.comspringernature.com This can result in premature release of the payload, potentially causing off-target toxicity and reducing the therapeutic efficacy. nih.gov The rate of this degradation can be significant, with reports of 50-75% payload loss from some ADCs within 7-14 days in plasma. nih.gov

The second reaction, hydrolysis of the thiosuccinimide ring, results in a more stable, ring-opened succinamic acid thioether. springernature.com This hydrolyzed form is resistant to the retro-Michael reaction, thus preventing deconjugation. creativepegworks.comspringernature.com

Strategies for Enhancing Bioconjugate Stability

Several strategies have been developed to enhance the stability of maleimide-based bioconjugates and mitigate the issue of premature payload release. eco-vector.com

One approach involves the design of "self-hydrolyzing" maleimides. creativepegworks.com These maleimides incorporate a basic amino group adjacent to the maleimide ring, which catalyzes the hydrolysis of the thiosuccinimide ring at neutral pH. creativepegworks.com This rapid conversion to the stable, ring-opened form prevents the retro-Michael reaction. creativepegworks.com

Another strategy focuses on modifying the maleimide structure itself. The use of N-aryl maleimides or hindered maleimides, such as bromomaleimides, can help to prevent the retro-Michael reaction. nih.gov Additionally, the use of bis-alkylating maleimides can lead to disulfide rebridging, further stabilizing the conjugate.

Furthermore, the conjugation of maleimides to an N-terminal cysteine residue can lead to the formation of a stable thiazine (B8601807) structure through a stereoselective chemical rearrangement. nih.gov This thiazine linker has been shown to be significantly more stable at physiological pH and less susceptible to thiol exchange compared to the standard thioether conjugate. nih.gov

Finally, the use of alternative conjugation chemistries that form more stable linkages is an active area of research. For example, carbonylacrylic reagents have been developed as an alternative to maleimides for cysteine conjugation, forming conjugates that are resistant to degradation under physiological conditions. creativepegworks.com

Reversible and Permanent Modification Strategies

In the realm of bioconjugation, the maleimide moiety, a core component of N-phenethylmaleimide, is a versatile tool for both permanent and reversible modifications of biomolecules, particularly proteins. The primary reaction involves the Michael addition of a thiol group, typically from a cysteine residue, to the double bond of the maleimide ring. This forms a stable thioether bond, which is generally considered a permanent linkage under physiological conditions. ontosight.ai

However, strategies have been developed to introduce reversibility into this otherwise stable conjugation. One approach involves the hydrolysis of the maleimide ring. While the initial thioether bond is robust, the succinimide (B58015) ring formed after the conjugation can be susceptible to hydrolysis, especially under certain pH conditions. The rate of this hydrolysis can be controlled, allowing for the design of bioconjugates that are either stable or cleavable in an aqueous environment. rsc.org This tunable hydrolysis provides a mechanism for the controlled release of a conjugated molecule from a protein or peptide. rsc.org

Another strategy for achieving reversibility is through the use of specific linkers that can be cleaved by external stimuli. For instance, a linker containing a disulfide bond can be incorporated between the maleimide and the molecule to be conjugated. This disulfide bond can be reductively cleaved by thiols, allowing for the release of the conjugated payload. This method offers a "switchable" system where the modification can be reversed under specific reducing conditions.

The choice between a permanent or reversible modification strategy depends heavily on the intended application. Permanent modifications are desirable for applications requiring long-term stability, such as the creation of antibody-drug conjugates with a long circulatory half-life. Conversely, reversible strategies are advantageous for applications like drug delivery systems where the payload needs to be released at a specific target site, or for the temporary labeling of proteins for imaging or purification purposes. rsc.org

Application in Protein Labeling and Functionalization